5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate
CAS No.: 611182-32-2
Cat. No.: VC16864744
Molecular Formula: C9H14Cl3NO
Molecular Weight: 258.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 611182-32-2 |
|---|---|
| Molecular Formula | C9H14Cl3NO |
| Molecular Weight | 258.6 g/mol |
| IUPAC Name | 5-methylhex-2-enyl 2,2,2-trichloroethanimidate |
| Standard InChI | InChI=1S/C9H14Cl3NO/c1-7(2)5-3-4-6-14-8(13)9(10,11)12/h3-4,7,13H,5-6H2,1-2H3 |
| Standard InChI Key | BSIAYCYRRIMLSR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC=CCOC(=N)C(Cl)(Cl)Cl |
Introduction
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H14Cl3NO. It is characterized by its unique structure, which includes a trichloroethanimidate group attached to a methylhexenyl chain. This compound is utilized in various chemical reactions and has applications in scientific research and industry.
Synthesis and Preparation Methods
The synthesis of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 5-Methylhex-2-en-1-ol with 2,2,2-trichloroethanimidic acid. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions and Applications
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
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Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
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Reduction: Reduction reactions can convert the trichloroethanimidate group to other functional groups.
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Substitution: The compound can undergo substitution reactions where the trichloroethanimidate group is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research and Industrial Applications
This compound is used in various applications:
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Chemistry: It serves as a reagent in organic synthesis to introduce the trichloroethanimidate group into various molecules.
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Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
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Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
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Industry: It is used in the production of specialty chemicals and materials.
Biological Activity and Potential Mechanisms
The biological activity of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is primarily attributed to its interaction with biological macromolecules through the trichloroethanimidate group. This group can undergo hydrolysis and other transformations that yield reactive intermediates capable of interacting with proteins and nucleic acids. Proposed mechanisms include enzyme inhibition and receptor interaction, potentially altering signaling pathways.
Comparison with Similar Compounds
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is unique due to its specific combination of a methylhexenyl chain and a trichloroethanimidate group, which imparts distinct chemical properties and reactivity compared to other similar compounds like benzyl 2,2,2-trichloroacetimidate and 2,2,2-trichloroethanimidic acid benzyl ester.
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